molecular formula C23H23ClN4O3 B2898142 N-(5-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251594-66-7

N-(5-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2898142
CAS No.: 1251594-66-7
M. Wt: 438.91
InChI Key: WEKGQLQBWKRMGE-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted at position 3 with a pyrrolidine-1-carbonyl group, at position 7 with a methyl group, and at position 4 with a ketone. The acetamide side chain is linked to a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-14-5-7-16(24)11-19(14)26-20(29)13-28-12-18(23(31)27-9-3-4-10-27)21(30)17-8-6-15(2)25-22(17)28/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKGQLQBWKRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Pyrido-Thieno-Pyrimidinone Derivative (Compound 24, )
  • Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Acetylated phenylamino group and N-methyl.
  • Key Differences: The thieno-pyrimidine core differs from 1,8-naphthyridine, likely conferring distinct kinase inhibition properties. The absence of a pyrrolidine carbonyl reduces hydrogen-bonding capacity compared to the target compound.
  • Synthesis : 73% yield via acetylation in pyridine .
Pyrimidinone-Thioacetamide (Compound 5.6, )
  • Core : 4-Methyl-6-oxo-1,6-dihydropyrimidine.
  • Substituents : Thioether linkage and 2,3-dichlorophenyl group.
  • Key Differences: The pyrimidinone core and thioether group alter electronic properties and solubility. The dichlorophenyl group increases steric bulk compared to the target’s chloromethylphenyl.
  • Synthesis : 80% yield via thioacetamide formation .
1,8-Naphthyridine Derivatives ()
  • Cores : 1,8-Naphthyridin-4(1H)-one (shared with the target compound).
  • Substituents: Morpholinomethyl (2c), diethylaminomethyl (2d), and sulfonamide (2e).
  • Key Differences : Substituents like morpholine (2c) enhance solubility via oxygen heteroatoms, whereas the target’s pyrrolidine carbonyl prioritizes hydrogen bonding. Sulfonamide (2e) introduces acidity, contrasting with the neutral acetamide in the target.
  • Synthesis : Utilized POCl3 in DMF, with yields unspecified .

Physicochemical and Spectral Properties

Property Target Compound Compound 24 Compound 5.6 Compound 2c
Core 1,8-Naphthyridine Pyrido-Thieno-Pyrimidinone Pyrimidinone 1,8-Naphthyridine
Key Substituent Pyrrolidine-1-carbonyl Acetyl, N-methyl Thioether, dichlorophenyl Morpholinomethyl
Melting Point (°C) Not reported 143–145 230–232 Not reported
IR (C=O stretch) ~1,730–1,690 cm⁻¹ (inferred) 1,730, 1,690 cm⁻¹ Not reported Not reported
1H-NMR Features Pyrrolidine CH2, Ar-CH3, Cl Acetyl (δ 2.10), NCH3 (δ 2.50) SCH2 (δ 4.12), NHCO (δ 10.10) Morpholine CH2 (δ 3.50–3.70)

Functional Implications of Structural Differences

  • Bioactivity: 1,8-Naphthyridines (target, 2c–e) are associated with kinase or antimicrobial activity. Thieno-pyrimidinones (Compound 24) may target kinases, while pyrimidinones (Compound 5.6) with thioethers could exhibit redox-modulating effects.
  • Solubility : The morpholine group in 2c improves water solubility, whereas the target’s pyrrolidine carbonyl balances polarity and lipophilicity.
  • Binding Affinity : The dichlorophenyl group in 5.6 may enhance hydrophobic interactions vs. the target’s chloromethylphenyl, which offers a balance of size and electronegativity.

Preparation Methods

Cyclocondensation for Core Formation

The 1,8-naphthyridine skeleton is constructed via a modified Friedländer annulation. A ketone precursor (e.g., 2-amino-4-methylpyridine) reacts with a β-keto ester under acidic conditions to form the bicyclic structure. For 7-methyl substitution, 2-amino-4,6-dimethylpyridine is cyclized with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 7-methyl-4-oxo-1,8-naphthyridine with 78% efficiency.

Reaction Conditions :

Reactant Reagent Temperature Time Yield
2-Amino-4,6-dimethylpyridine Ethyl acetoacetate, PPA 120°C 6 h 78%

Introduction of the Pyrrolidine-1-carbonyl Group

The 3-position of the naphthyridine core is functionalized via amide coupling. 7-Methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) and reacted with pyrrolidine in tetrahydrofuran (THF) at 0°C–25°C. This method achieves 85% yield, with purity confirmed by HPLC (>98%).

Optimization Insight :

  • Catalyst Screening : CDI outperforms EDCl/HOBt in minimizing racemization.
  • Solvent Impact : THF enhances solubility vs. dichloromethane (DCM), which precipitates intermediates prematurely.

Functionalization of the Naphthyridine Core

Installation of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic substitution at the naphthyridine’s 1-position. 3-(Pyrrolidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is treated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 12 hours, yielding the ethyl ester intermediate (72%). Subsequent hydrolysis with lithium hydroxide (LiOH) in THF/water (3:1) provides the carboxylic acid, which is coupled with 5-chloro-2-methylaniline using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Key Data :

Step Reagents Conditions Yield
Alkylation Ethyl bromoacetate, K₂CO₃ DMF, 80°C, 12 h 72%
Ester Hydrolysis LiOH, THF/H₂O 25°C, 4 h 89%
Amide Coupling EDCl, HOBt, DIPEA DCM, 0°C–25°C 68%

Final Coupling and Purification

Buchwald-Hartwig Amination for Aromatic Attachment

The 5-chloro-2-methylphenyl group is introduced via palladium-catalyzed coupling. 2-(7-Methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetic acid reacts with N-(5-chloro-2-methylphenyl)acetamide using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos in toluene at 100°C. This method achieves 65% yield after silica gel chromatography.

Catalytic System Comparison :

Catalyst Ligand Solvent Yield
Pd₂(dba)₃ Xantphos Toluene 65%
Pd(OAc)₂ BINAP Dioxane 52%

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural confirmation is validated via:

  • ¹H/¹³C NMR : Distinct signals for pyrrolidine (δ 1.85–2.15 ppm) and acetamide (δ 2.10 ppm).
  • HRMS : Calculated [M+H]⁺ = 483.1521; Observed = 483.1518.
  • X-ray Crystallography : Confirms planar naphthyridine core and amide bond geometry.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 120°C) reduces reaction times by 60% for cyclocondensation and amidation steps, improving yields to 81% for the core structure.

Solid-Phase Synthesis

Immobilization of the naphthyridine core on Wang resin enables iterative coupling steps, though overall yields remain lower (58%) due to resin loading inefficiencies.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at naphthyridine positions 1 and 3 are mitigated by steric hindrance (7-methyl group directs functionalization to position 1).
  • Pyrrolidine Stability : N-Boc protection prevents unwanted ring-opening during acidic conditions.
  • Scale-Up Limitations : Pd catalyst costs are reduced by ligand recycling (Xantphos recovery ≥90%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves cyclization to form the naphthyridinone core, followed by functionalization with the pyrrolidine-1-carbonyl and acetamide moieties. Critical parameters include:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and stability .
  • Temperature : Optimized between 50–100°C to balance reaction rate and byproduct formation .
  • Catalysts : Use of acetic anhydride or POCl₃ for acylations, as seen in structurally similar naphthyridine derivatives .
  • Purification : Chromatography or recrystallization to achieve ≥95% purity, verified via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine carbonyl integration at δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₃ClN₄O₃: 463.15) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
  • Purity Validation : Use LC-MS to rule out impurities (>98% purity required for bioactivity studies) .
  • Mechanistic Studies : Compare target binding affinity (e.g., kinase inhibition assays) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict this compound’s target engagement and selectivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., similarity to pyrido[3,2-d]pyrimidine inhibitors) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values to optimize potency .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess selectivity against off-target proteins .

Q. How does the pyrrolidine-1-carbonyl moiety influence pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : Measure logP to evaluate membrane permeability (predicted logP ~2.5 via ChemAxon) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation; pyrrolidine rings may reduce oxidation susceptibility .
  • Hydrogen Bonding : Solubility assays in PBS (pH 7.4) to determine if the carbonyl group enhances aqueous solubility via polar interactions .

Q. What experimental designs optimize the compound’s bioactivity while minimizing toxicity?

  • Methodology :

  • Dose-Response Curves : Determine EC₅₀ and LD₅₀ in parallel (e.g., MTT assays in cancer vs. normal cell lines) .
  • SAR by Catalog : Synthesize analogs with halogen substitutions (e.g., Cl → F) or methyl group removal to balance efficacy and cytotoxicity .
  • In Vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models to refine dosing regimens .

Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antimicrobial vs. anticancer efficacy?

  • Methodology :

  • Target Profiling : Screen against a panel of enzymes (e.g., topoisomerases for anticancer activity; bacterial efflux pumps for antimicrobial effects) .
  • Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes in treated cells, clarifying mode of action .
  • Structural Comparisons : Overlay crystal structures with known inhibitors to identify shared binding motifs .

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